molecular formula C20H20N8O4 B14863936 5'-Azido-N-benzoyl-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

5'-Azido-N-benzoyl-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

Cat. No.: B14863936
M. Wt: 436.4 g/mol
InChI Key: KHIBXAXSWIUUTF-QEPJRFBGSA-N
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Description

5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have modifications that confer unique properties, making them useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine typically involves multiple steps:

    Protection of Hydroxyl Groups: The 2’,3’-hydroxyl groups of adenosine are protected using isopropylidene to form 2’,3’-O-(1-methylethylidene)-adenosine.

    Benzoylation: The amino group at the N-position is benzoylated using benzoyl chloride in the presence of a base.

    Azidation: The 5’-hydroxyl group is converted to an azido group using an azidating agent like sodium azide.

Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted nucleosides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity and properties.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies involving nucleic acid interactions.

Medicine:

  • Explored for antiviral and anticancer properties.
  • Potential use in drug development as a nucleoside analog.

Industry:

  • Utilized in the synthesis of specialty chemicals.
  • Potential applications in biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine would depend on its specific application. Generally, nucleoside analogs can:

    Inhibit Enzymes: Act as inhibitors of enzymes involved in nucleic acid synthesis.

    Incorporate into Nucleic Acids: Get incorporated into DNA or RNA, leading to chain termination or mutations.

    Interact with Proteins: Bind to proteins and affect their function.

Comparison with Similar Compounds

    5’-Azido-5’-deoxyadenosine: Lacks the benzoyl and isopropylidene groups.

    N-Benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine: Lacks the azido group.

Uniqueness:

  • The combination of the azido, benzoyl, and isopropylidene groups in 5’-Azido-N-benzoyl-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine confers unique chemical properties and reactivity.
  • This compound may exhibit distinct biological activity compared to its analogs.

Properties

Molecular Formula

C20H20N8O4

Molecular Weight

436.4 g/mol

IUPAC Name

N-[9-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide

InChI

InChI=1S/C20H20N8O4/c1-20(2)31-14-12(8-25-27-21)30-19(15(14)32-20)28-10-24-13-16(22-9-23-17(13)28)26-18(29)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19H,8H2,1-2H3,(H,22,23,26,29)/t12-,14-,15-,19-/m1/s1

InChI Key

KHIBXAXSWIUUTF-QEPJRFBGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CN=[N+]=[N-])C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CN=[N+]=[N-])C

Origin of Product

United States

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